5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with appropriate reagents under controlled conditions . One common method includes the use of propyl iodide and sodium hydroxide in water, followed by the addition of hydrochloric acid to isolate the product .
Industrial Production Methods
Industrial production methods for this compound often involve optimized processes to ensure high yield and purity. These methods may include the use of advanced reaction setups and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as iron and acetic acid, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ticagrelor, the compound acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient . The molecular targets and pathways involved in its action depend on the specific application and the final product formed .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol include:
- 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
- 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceutical agents .
Properties
IUPAC Name |
5-amino-4-chloro-2-propylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-2-3-13-7-10-5(8)4(9)6(12)11-7/h2-3,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBADQRGXYPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2512210-21-6 |
Source
|
Record name | 5-amino-6-chloro-2-(propylsulfanyl)pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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